Enzyme Stabilization During Freeze-Drying: Eightfold Protection Relative to Untreated Control, Parity with Glucosylglycerate
In a direct head-to-head comparison, glucosylglycerol (2-O-α-D-glucopyranosyl-sn-glycerol) and glucosylglycerate both afforded substantial eightfold protection to mannitol dehydrogenase during freeze-drying relative to the unprotected enzyme control [1]. Under thermal denaturation conditions, glucosylglycerate at concentrations ≥0.1 M was the most effective stabilizer across four enzymes (lactate dehydrogenase, mannitol dehydrogenase, starch phosphorylase, xylose reductase), while α,α-trehalose could be replaced by glucosylglycerol without compromising enzyme stability [1].
| Evidence Dimension | Enzyme activity retention after freeze-drying |
|---|---|
| Target Compound Data | Glucosylglycerol: eightfold protection of mannitol dehydrogenase activity vs. unprotected control |
| Comparator Or Baseline | Glucosylglycerate: eightfold protection; α,α-trehalose: equivalent stability to glucosylglycerol under thermal stress |
| Quantified Difference | Both glucosylglycerol and glucosylglycerate provide eightfold protection over unprotected enzyme; glucosylglycerol matches trehalose for thermal stabilization |
| Conditions | Mannitol dehydrogenase freeze-drying assay; thermal inactivation of lactate dehydrogenase, mannitol dehydrogenase, starch phosphorylase, and xylose reductase at ≥0.1 M solute concentration |
Why This Matters
This establishes that 1-O-(D-glucosyl)glycerol can substitute for trehalose in enzyme formulation without loss of protective efficacy, while avoiding the crystallization and cost issues associated with trehalose.
- [1] Sawangwan T, Goedl C, Nidetzky B. Glucosylglycerol and glucosylglycerate as enzyme stabilizers. Biotechnol J. 2010;5(2):187-191. View Source
